Ethyl formate-13C
Overview
Description
Adenosine 3’,5’-diphosphate is an adenine nucleotide containing a phosphate group at the 3’ and 5’ positions of the pentose sugar ribose. It is a product of 3’-phosphoadenosine 5’-phosphosulfonate, a cofactor of sulfotransferases, and has been used to study the kinetic properties and structure of sulfotransferases .
Mechanism of Action
Target of Action
Ethyl formate-13C is a stable isotope-labeled compound . It is primarily used as a tracer in drug development processes . The primary targets of this compound are the biochemical pathways where it is incorporated as a tracer .
Mode of Action
The mode of action of this compound involves its incorporation into drug molecules as a tracer . This allows for precise tracking and quantification of the drug’s metabolic and pharmacokinetic profiles .
Biochemical Pathways
This compound affects the biochemical pathways of the drug molecules into which it is incorporated . It allows for the rigorous investigation of these pathways and the quantification of carbon flux distribution .
Pharmacokinetics
The pharmacokinetics of this compound is primarily determined by the drug molecules into which it is incorporated . Deuteration, a process involving stable isotopes of hydrogen, has been noted to potentially affect the pharmacokinetic and metabolic profiles of drugs .
Result of Action
The result of this compound’s action is the ability to accurately track and quantify the metabolic and pharmacokinetic profiles of drug molecules . This provides valuable information for drug development and optimization .
Biochemical Analysis
Biochemical Properties
The biochemical properties of Ethyl formate-13C are not fully explored yet. In these studies, the ^13C label allows for the tracking of the compound and its metabolic derivatives within biochemical reactions .
Cellular Effects
This can provide valuable insights into how the compound influences cellular function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
As an isotopically labeled compound, this compound can be used to study the molecular mechanisms of metabolic pathways . The ^13C label allows for the tracking of the compound and its metabolic derivatives at the molecular level .
Temporal Effects in Laboratory Settings
The stability of the ^13C label allows for long-term studies of the compound’s effects on cellular function .
Dosage Effects in Animal Models
The ^13C label allows for the tracking of the compound and its metabolic derivatives in animal studies .
Metabolic Pathways
The ^13C label allows for the tracking of the compound and its metabolic derivatives within metabolic pathways .
Transport and Distribution
The ^13C label allows for the tracking of the compound and its metabolic derivatives within cells and tissues .
Subcellular Localization
The ^13C label allows for the tracking of the compound and its metabolic derivatives within subcellular compartments .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of adenosine 3’,5’-diphosphate can be achieved through enzymatic and synthetic chemical methods. One method involves the use of Escherichia coli crude extracts, which include three overexpressed enzymes and a fourth unidentified protein that degrades adenosine diphosphate, a by-product of the synthesis reaction . Another method involves the use of purified enzymes such as ATP sulfurylase, APS kinase, and pyrophosphatase .
Industrial Production Methods: Industrial production of adenosine 3’,5’-diphosphate often involves the enzymatic synthesis of 3’-phosphoadenosine 5’-phosphosulfate, which is then hydrolyzed to produce adenosine 3’,5’-diphosphate .
Chemical Reactions Analysis
Types of Reactions: Adenosine 3’,5’-diphosphate undergoes various chemical reactions, including hydrolysis and phosphorylation. It can be hydrolyzed by 3’ (2’),5’-bisphosphate nucleotidase to give adenosine monophosphate, which can then be recycled into adenosine triphosphate .
Common Reagents and Conditions: Common reagents used in these reactions include enzymes such as ATPases and nucleotidases. The conditions for these reactions typically involve aqueous solutions at physiological pH and temperature .
Major Products: The major products formed from these reactions include adenosine monophosphate and adenosine triphosphate .
Scientific Research Applications
Adenosine 3’,5’-diphosphate has a wide range of scientific research applications:
Comparison with Similar Compounds
- Adenosine diphosphate (ADP)
- Adenosine triphosphate (ATP)
- Adenosine monophosphate (AMP)
- 3’-Phosphoadenosine 5’-phosphosulfate (PAPS)
Uniqueness: Adenosine 3’,5’-diphosphate is unique in that it contains phosphate groups at both the 3’ and 5’ positions of the ribose sugar, whereas other similar compounds such as adenosine diphosphate and adenosine triphosphate have phosphate groups attached in a chain to the 5’ carbon atom . This unique structure allows it to participate in specific biochemical pathways and reactions that other nucleotides cannot .
Properties
IUPAC Name |
ethyl formate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6O2/c1-2-5-3-4/h3H,2H2,1H3/i3+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBJINCZRORDGAQ-LBPDFUHNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO[13CH]=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30480311 | |
Record name | Ethyl formate-13C | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30480311 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
75.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73222-61-4 | |
Record name | Ethyl formate-13C | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30480311 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: How does the s-cis/s-trans conformational equilibrium in ethyl formate influence the observed 13C NMR chemical shifts?
A1: The study by González-González et al. employed 13C NMR spectroscopy at 125 MHz to examine a series of alkyl formates, including ethyl formate. [] The researchers observed distinct 13C chemical shifts for the carbon atom beta to the dicoordinated oxygen atom (β-carbon) depending on whether the molecule existed in the s-cis or s-trans conformation. This difference arises from varying intramolecular interactions experienced by the β-carbon in each rotamer. The study suggests that these interactions influence the electron density around the β-carbon, consequently affecting its 13C chemical shift.
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